molecular formula C6H9NS2 B1581502 2-Ethylsulfanyl-4-methyl-1,3-thiazole CAS No. 5316-68-7

2-Ethylsulfanyl-4-methyl-1,3-thiazole

Cat. No. B1581502
CAS RN: 5316-68-7
M. Wt: 159.3 g/mol
InChI Key: UBLDAUCHUNUVSE-UHFFFAOYSA-N
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Description

2-Ethylsulfanyl-4-methyl-1,3-thiazole is a chemical compound with the molecular formula C6H9NS2 and a molecular weight of 159.27 . It is used as a safe and effective flavoring agent in animal feed, provided it is used at recommended levels and guidelines . It is also a key aroma compound in chicken soup stock .


Synthesis Analysis

The synthesis of thiazole derivatives, including 2-Ethylsulfanyl-4-methyl-1,3-thiazole, has been a subject of interest in recent years . The formation of such derivatives often involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . The reaction conditions are typically mild, and pure products are obtained without work-up and column purification .


Molecular Structure Analysis

The molecular structure of 2-Ethylsulfanyl-4-methyl-1,3-thiazole consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives, including 2-Ethylsulfanyl-4-methyl-1,3-thiazole, have been observed to undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . Furthermore, these compounds can react with other substances to form new compounds with different properties .


Physical And Chemical Properties Analysis

2-Ethylsulfanyl-4-methyl-1,3-thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color .

Future Directions

Thiazole derivatives, including 2-Ethylsulfanyl-4-methyl-1,3-thiazole, have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, future research may focus on exploring these applications further and developing new thiazole-based compounds with enhanced properties and activities .

properties

IUPAC Name

2-ethylsulfanyl-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS2/c1-3-8-6-7-5(2)4-9-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLDAUCHUNUVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325697
Record name 2-(Ethylsulfanyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylsulfanyl-4-methyl-1,3-thiazole

CAS RN

5316-68-7
Record name 2-(Ethylthio)-4-methylthiazole
Source CAS Common Chemistry
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Record name NSC 515965
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Record name NSC515965
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Record name 2-(Ethylsulfanyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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